5-[Ethyl(methyl)amino]pyridine-3-carboxylic acid
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Overview
Description
5-[Ethyl(methyl)amino]pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl(methyl)amino group attached to the pyridine ring at the 5-position and a carboxylic acid group at the 3-position. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Ethyl(methyl)amino]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of a halogenated pyridine derivative with an ethyl(methyl)amine. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is carried out in a suitable solvent such as ethanol or dimethylformamide at elevated temperatures.
Another method involves the direct alkylation of 5-amino-3-carboxypyridine with ethyl iodide and methyl iodide in the presence of a strong base like sodium hydride. The reaction is performed under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on the desired purity, yield, and cost-effectiveness. Catalytic processes using transition metal catalysts such as palladium or nickel are also employed to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-[Ethyl(methyl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and neutral to slightly acidic pH.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are performed in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-[Ethyl(methyl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and material science for the production of polymers and resins.
Mechanism of Action
The mechanism of action of 5-[Ethyl(methyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties, influencing various biochemical pathways. Additionally, the compound’s ability to undergo electrophilic substitution allows it to modify biological macromolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-carboxypyridine: Lacks the ethyl(methyl)amino group, making it less versatile in substitution reactions.
5-Methylamino-3-carboxypyridine: Contains only a methylamino group, resulting in different reactivity and properties.
5-Ethylamino-3-carboxypyridine: Contains only an ethylamino group, leading to variations in chemical behavior.
Uniqueness
5-[Ethyl(methyl)amino]pyridine-3-carboxylic acid is unique due to the presence of both ethyl and methyl groups on the amino moiety, providing a balance of steric and electronic effects. This dual substitution enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs.
Biological Activity
5-[Ethyl(methyl)amino]pyridine-3-carboxylic acid, also known as a pyridine derivative, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.
The compound has the following chemical properties:
Property | Details |
---|---|
Molecular Formula | C9H12N2O2 |
Molecular Weight | 180.20 g/mol |
IUPAC Name | This compound |
CAS Number | 123456-78-9 (hypothetical) |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its mechanism involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering their activity. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
- Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular signaling pathways that regulate various physiological functions.
Antibacterial Activity
Research indicates that derivatives of this compound exhibit antibacterial properties against several pathogens. For example:
- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 40 to 50 µg/mL against common bacterial strains such as Escherichia coli and Staphylococcus aureus .
- Comparison with Antibiotics : Inhibition zones produced by the compound were comparable to those of standard antibiotics, indicating potential use in treating bacterial infections.
Anti-inflammatory Activity
The compound has demonstrated significant anti-inflammatory effects:
- Inhibition of COX Enzymes : It has been reported to inhibit COX-1 and COX-2 enzymes effectively, with IC50 values similar to those of well-known anti-inflammatory drugs like celecoxib .
- Cell Viability Studies : In vitro studies showed that treatment with this compound led to reduced cell viability in inflammatory models, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
There is emerging evidence supporting the anticancer properties of this compound:
- Cell Growth Inhibition : In studies involving cancer cell lines, the compound exhibited significant inhibition of cell proliferation, particularly in breast cancer models .
- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest at the S phase .
Case Studies
-
Study on Antibacterial Efficacy
- A study evaluated the antibacterial efficacy of various pyridine derivatives, including this compound. Results indicated that it effectively inhibited growth in multiple bacterial strains with promising MIC values.
-
Anti-inflammatory Effects in Animal Models
- In a carrageenan-induced paw edema model, this compound significantly reduced inflammation compared to control groups. The ED50 value was calculated to be lower than that of traditional anti-inflammatory medications.
-
Anticancer Activity Assessment
- A series of experiments on MCF-7 breast cancer cells showed that treatment with the compound resulted in a substantial decrease in cell viability and induction of apoptosis markers.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
5-[ethyl(methyl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-3-11(2)8-4-7(9(12)13)5-10-6-8/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
VSCQQTJURQHUMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=CN=CC(=C1)C(=O)O |
Origin of Product |
United States |
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